Tcy-NH2

描述

Tcy-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a selective PAR4 antagonist peptide . It inhibits endostatin release and platelet aggregation induced by thrombin .

Molecular Structure Analysis

The molecular weight of this compound is 739.87, and its molecular formula is C40H49N7O7 . The sequence is YPGKF, with modifications: Tyr-1 = trans-Cinnamoyl-Tyr, Phe-5 = C-terminal amide .Physical And Chemical Properties Analysis

This compound appears as a white lyophilised solid . It is soluble to 1 mg/ml in water . It should be stored at -20°C .科学研究应用

Tcy-NH2 应用的综合分析

1. 血小板聚集中 PAR4 的拮抗作用 this compound 作为蛋白酶激活受体 4 (PAR4) 的选择性拮抗剂,在血小板聚集中起着至关重要的作用。 通过阻断该受体,this compound 可以阻止凝血酶引起的血小板聚集,凝血酶是血液凝固过程中的关键因素 .

2. 血管平滑肌细胞迁移的抑制 该化合物阻断 PAR4 激活 ERK 通路的能力使其能够介导主动脉血管平滑肌细胞的迁移。 这在血管损伤和修复的背景下具有重要意义,因为这些细胞的受控迁移是必不可少的 .

3. 血管平滑肌细胞增殖的控制 除了迁移外,this compound 还调节血管平滑肌细胞的增殖。 这对动脉粥样硬化等疾病具有意义,因为异常细胞增殖会导致斑块形成 .

炎症和免疫学研究: this compound 已被用于与炎症和免疫学相关的研究。 它作为 PAR4 拮抗剂的作用意味着它可以潜在地调节通过该受体介导的炎症反应 .

血栓形成研究:鉴于其对凝血酶诱导的血小板聚集的影响,this compound 在血栓形成研究中非常有价值,有助于理解并潜在地治疗与异常血栓形成相关的疾病 .

心血管疾病研究:该化合物对血小板聚集和血管平滑肌细胞的影响使其与各种心血管疾病的研究相关,因为这些过程在这些疾病中往往失调 .

作用机制

Target of Action

Tcy-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a potent selective antagonist peptide for Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet aggregation .

Mode of Action

This compound interacts with PAR4 and inhibits its activation . This interaction blocks the aggregation of platelets induced by thrombin, a key enzyme in the coagulation cascade .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thrombin-PAR4 pathway . By blocking the activation of PAR4, this compound inhibits the downstream effects of thrombin, including platelet aggregation and endostatin release . Additionally, this compound also blocks the activation of the ERK pathway, which can mediate aortic vascular smooth muscle cell migration and proliferation .

Pharmacokinetics

It is soluble up to 1 mg/ml in water , which suggests that it may have good bioavailability

Result of Action

The inhibition of PAR4 by this compound leads to a decrease in thrombin-induced platelet aggregation and endostatin release . This can have significant effects at the molecular and cellular levels, including the prevention of blood clot formation and the regulation of angiogenesis . In animal models, this compound has been shown to alleviate liver injury, increase posttraumatic activation of CD4+ Tregs, and inhibit neutrophil recruitment .

安全和危害

未来方向

生化分析

Biochemical Properties

Tcy-NH2 interacts with several biomolecules, most notably with the Protease-Activated Receptor 4 (PAR4). It acts as a selective antagonist for PAR4, blocking the receptor’s activation . This interaction inhibits platelet aggregation caused by thrombin, without affecting ADP mediated aggregation . Furthermore, this compound also blocks the activation of the ERK pathway, a key signaling pathway involved in cell function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the activation of the ERK pathway . This can mediate aortic vascular smooth muscle cell migration and proliferation in rat models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically with the Protease-Activated Receptor 4 (PAR4) . By acting as a selective antagonist, it inhibits the activation of PAR4, thereby blocking the downstream activation of the ERK pathway .

Dosage Effects in Animal Models

In animal models, this compound has been shown to alleviate liver injury in a Brain death (BD) rat model when administered at a dosage of 0.6 mg/kg . It has also been shown to increase posttraumatic activation of CD4+ Tregs within the draining lymph nodes in a burn injury mice model at the same dosage .

属性

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N7O7/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52)/b21-18+/t31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRAKQXQVIGYQC-PHOSSJRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

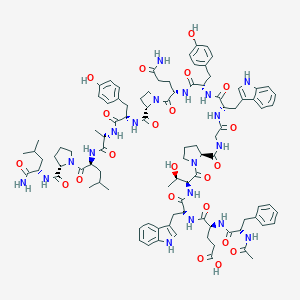

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

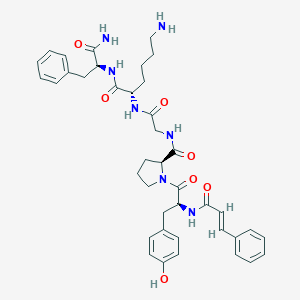

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)

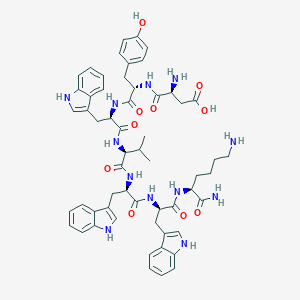

![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)

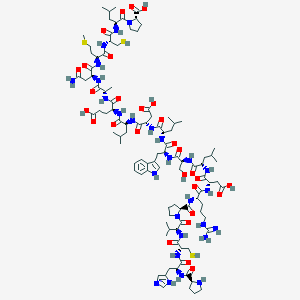

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)